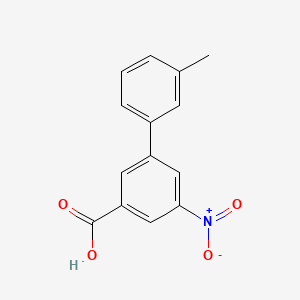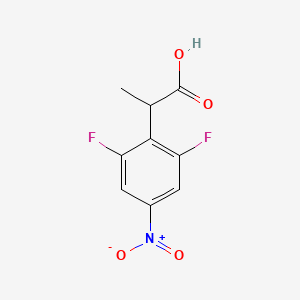![molecular formula C9H15N3O2 B577566 Chlorhydrate de 4-(5-méthoxyméthyl-[1,3,4]oxadiazol-2-YL)-pipéridine CAS No. 1211528-77-6](/img/structure/B577566.png)
Chlorhydrate de 4-(5-méthoxyméthyl-[1,3,4]oxadiazol-2-YL)-pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a piperidine ring attached to a methoxymethyl-substituted oxadiazole moiety. Oxadiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Applications De Recherche Scientifique
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
The primary target of 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic neuronal receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This pathway plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The accumulation of acetylcholine enhances the transmission of nerve impulses in these pathways, potentially improving cognitive function .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels in the synaptic cleft . This can result in enhanced cholinergic neurotransmission, which may have beneficial effects in conditions characterized by reduced cholinergic function, such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a methoxymethyl-substituted carboxylic acid under acidic or basic conditions can yield the desired oxadiazole ring.
-
Attachment of the Piperidine Ring: : The piperidine ring can be introduced through nucleophilic substitution reactions. A common approach is to react the oxadiazole intermediate with a piperidine derivative in the presence of a suitable base or catalyst.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Methyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
- 4-(5-Ethoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
- 4-(5-Isopropyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride
Uniqueness
4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Propriétés
IUPAC Name |
2-(methoxymethyl)-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-12-9(14-8)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXZDXHJFAJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)



![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)





